1-(2-Furylmethyl)piperazine
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Overview
Description
1-(2-Furylmethyl)piperazine is an organic compound with the molecular formula C₉H₁₄N₂O. It consists of a piperazine ring substituted with a 2-furylmethyl group.
Mechanism of Action
Target of Action
1-(2-Furylmethyl)piperazine is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . .
Mode of Action
Piperazine is known to be a GABA receptor agonist . As an agonist, it binds to the GABA receptor, mimicking the effects of GABA and increasing the flow of chloride ions into the neuron. This makes the neuron less excitable and results in a decrease in the firing of neurons .
Biochemical Pathways
Given its structural similarity to piperazine, it may influence pathways involving the gaba receptor .
Result of Action
As a derivative of piperazine, it may share some of piperazine’s anthelmintic effects, such as paralyzing parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the furylmethyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the furylmethyl group.
Reduction: Reduced derivatives of the piperazine ring or the furylmethyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Furylmethyl)piperazine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its interactions with various biological targets.
Industry: Utilized in the development of new materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furoyl)piperazine: Similar structure but with a furoyl group instead of a furylmethyl group.
1-(2-Thienylmethyl)piperazine: Contains a thienylmethyl group instead of a furylmethyl group.
1-(2-Pyridylmethyl)piperazine: Contains a pyridylmethyl group instead of a furylmethyl group.
Uniqueness
1-(2-Furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSZKRUQKGOJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354149 |
Source
|
Record name | 1-(2-furylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-70-6 |
Source
|
Record name | 1-(2-furylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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